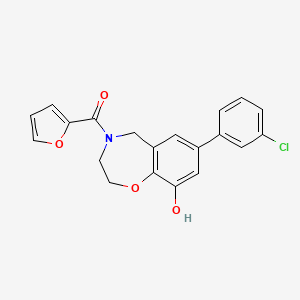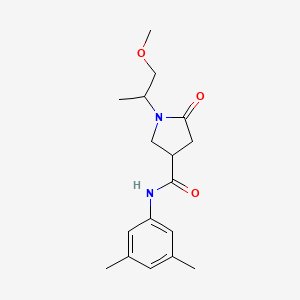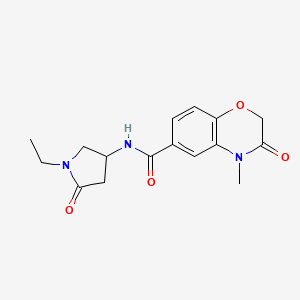![molecular formula C11H16N2O3S B5307496 5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5307496.png)
5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EADMB and belongs to the class of sulfonylurea compounds. EADMB has been found to exhibit diverse biochemical and physiological effects, making it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of EADMB is not fully understood. However, it has been suggested that the compound acts by binding to specific receptors in the body, thereby modulating various signaling pathways. EADMB has been found to interact with sulfonylurea receptor 1 (SUR1) and inhibit ATP-sensitive potassium channels (KATP) in pancreatic beta cells, leading to insulin secretion. The compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
EADMB has been found to exhibit diverse biochemical and physiological effects. The compound has been shown to stimulate insulin secretion, reduce blood glucose levels, and improve glucose tolerance in diabetic patients. EADMB also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, EADMB has been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
EADMB has several advantages for laboratory experiments. The compound is readily available, and its synthesis is well-established. EADMB has been extensively studied, and its biological effects are well-documented. However, EADMB also has some limitations. The compound has low solubility in water, making it difficult to administer in vivo. Furthermore, EADMB has been found to exhibit cytotoxicity at high concentrations, limiting its therapeutic potential.
Future Directions
There are several future directions for research on EADMB. One potential avenue of research is to investigate the compound's mechanism of action in more detail. Another area of research is to explore the potential of EADMB as an anticancer agent. Furthermore, research could be conducted to optimize the synthesis of EADMB and improve its solubility. Overall, EADMB has significant potential for various therapeutic applications, and further research is needed to fully understand its biological effects.
Synthesis Methods
The synthesis of EADMB involves the reaction of 5-chloro-N,2-dimethylbenzamide with ethylamine and sodium sulfite. The reaction takes place under specific conditions, and the product is obtained after several purification steps. The synthesis of EADMB is a complex process that requires expertise and specialized equipment.
Scientific Research Applications
EADMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidiabetic, anti-inflammatory, and anticancer properties. The compound has been shown to stimulate insulin secretion, thereby reducing blood glucose levels in diabetic patients. EADMB also inhibits the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory disorders. Furthermore, EADMB has been found to induce apoptosis in cancer cells, making it a promising anticancer agent.
properties
IUPAC Name |
5-(ethylsulfamoyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-4-13-17(15,16)9-6-5-8(2)10(7-9)11(14)12-3/h5-7,13H,4H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJFEFHDUPBNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5307419.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}alanine](/img/structure/B5307421.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307450.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5307454.png)
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylthio)butanoic acid](/img/structure/B5307461.png)

![3-butyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307469.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5307501.png)
![{1-[(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)methyl]cyclopropyl}methanol](/img/structure/B5307505.png)
![1-ethyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5307508.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)acrylonitrile](/img/structure/B5307516.png)
